![molecular formula C18H15NO2 B185684 (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 69015-79-8](/img/structure/B185684.png)
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
Wirkmechanismus
MPEP is a selective antagonist of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, which is a member of the metabotropic glutamate receptor family. The this compound receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neurodegeneration. MPEP binds to the allosteric site of the this compound receptor and inhibits its activity, leading to the reduction of glutamate-mediated neurotransmission and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the reduction of glutamate-mediated neurotransmission, the modulation of synaptic plasticity, the regulation of neuroinflammation, and the improvement of cognitive function. MPEP has also been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its high potency and selectivity for the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, MPEP also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on MPEP, including the development of more potent and selective (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, the investigation of the role of this compound in various neurological and psychiatric disorders, the exploration of the downstream signaling pathways affected by this compound antagonists, and the evaluation of the safety and efficacy of this compound antagonists in clinical trials. In addition, the combination of this compound antagonists with other pharmacological agents, such as antidepressants and antipsychotics, may provide a more effective treatment for certain neurological and psychiatric disorders.
Synthesemethoden
MPEP can be synthesized using various methods, including the reaction of 4-methylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid, followed by the reaction with 2-amino-4-phenyl-1,3-oxazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. In addition, MPEP has been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
Eigenschaften
CAS-Nummer |
69015-79-8 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13- |
InChI-Schlüssel |
QFFMBOXLYJKPKE-SSZFMOIBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(=O)OC(=N2)C3=CC=CC=C3)/C |
SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
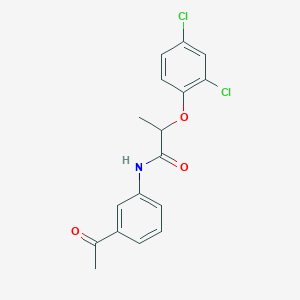
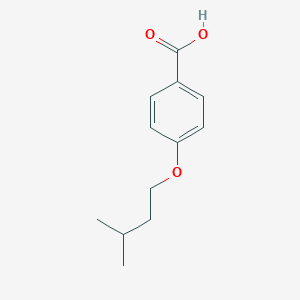
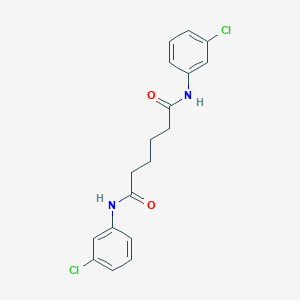
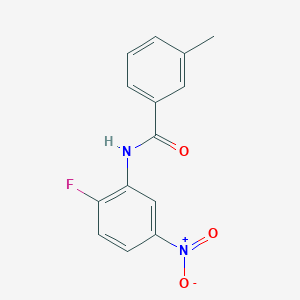
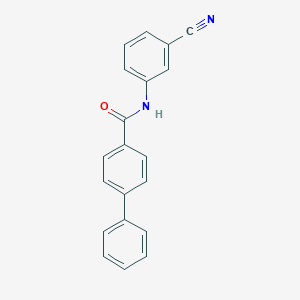
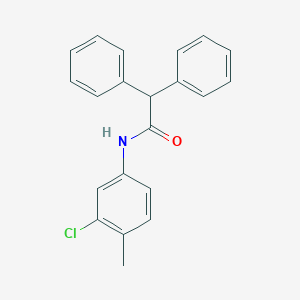
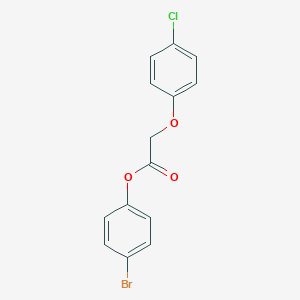
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
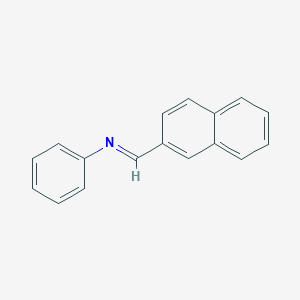
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)